molecular formula C19H26N2O3 B1663286 Naminterol CAS No. 93047-40-6

Naminterol

Cat. No.: B1663286
CAS No.: 93047-40-6
M. Wt: 330.4 g/mol
InChI Key: NHMIZLSLXVYTTL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Naminterol typically involves the reduction of nitrobenzaldehyde. The process includes reacting nitrobenzaldehyde with a reducing agent such as sulfite under appropriate temperature and pressure conditions. The product is then extracted and purified to obtain this compound . Industrial production methods follow similar synthetic routes but are optimized for large-scale production to ensure consistency and efficiency.

Chemical Reactions Analysis

Naminterol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound itself is synthesized through a reduction process.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Naminterol has several scientific research applications:

Mechanism of Action

Naminterol exerts its effects by binding to and activating β2 adrenoceptors. This activation leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The molecular targets involved include the β2 adrenoceptors on bronchial smooth muscle cells. The pathway involves the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, which in turn leads to muscle relaxation .

Comparison with Similar Compounds

Naminterol is compared with other β2 adrenoceptor agonists such as salbutamol and terbutaline. While all these compounds share the ability to activate β2 adrenoceptors and induce bronchodilation, this compound is unique due to its specific molecular structure and pharmacokinetic properties. Similar compounds include:

This compound’s uniqueness lies in its specific binding affinity and duration of action, which may offer advantages in certain therapeutic contexts.

Properties

IUPAC Name

1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIZLSLXVYTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869111
Record name 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93047-40-6
Record name Naminterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093047406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAMINTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q13LFM3WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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